molecular formula C18H16FN3OS B3410896 N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899942-50-8

N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410896
CAS No.: 899942-50-8
M. Wt: 341.4 g/mol
InChI Key: DECHDCSDJCOPET-UHFFFAOYSA-N
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Description

  • The fluorophenyl and thiophenyl groups are introduced through nucleophilic aromatic substitution reactions.
  • Common reagents include 4-fluoroaniline and thiophene-2-carboxylic acid, with catalysts like palladium on carbon (Pd/C) and bases such as sodium hydride (NaH).
  • Formation of the Carboxamide Group:

    • The final step involves the formation of the carboxamide group through an amide coupling reaction.
    • Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in this step.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

      Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

      Substitution: Conditions may include the use of halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe).

    Major Products:

      Oxidation: Sulfoxides and sulfones.

      Reduction: Amines and alcohols.

      Substitution: Various substituted derivatives depending on the reagents used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

    • Formation of the Pyrrolo[1,2-a]pyrazine Core:

      • Starting with a suitable pyrazine derivative, a cyclization reaction is performed to form the pyrrolo[1,2-a]pyrazine core.
      • This step may involve the use of reagents such as bromine or iodine and a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Scientific Research Applications

    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

      Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Mechanism of Action

    The mechanism of action of N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

    Comparison with Similar Compounds

    • N-(4-chlorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    • N-(4-bromophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    • N-(4-methylphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

    Uniqueness: N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. Compared to its analogs with different substituents on the phenyl ring, the fluorinated compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

    Biological Activity

    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.

    Chemical Structure

    The compound features a unique structure that includes a fluorinated phenyl group and a thiophene moiety attached to a pyrrolo[1,2-a]pyrazine core. The presence of the fluorine atom significantly influences its electronic properties and biological activity.

    PropertyValue
    IUPAC NameN-(4-fluorophenyl)-1-(thiophen-2-yl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Molecular FormulaC18H16FN3OS
    Molecular Weight341.4 g/mol
    CAS Number1260997-79-2

    Biological Activity Overview

    Research indicates that this compound exhibits various biological activities:

    1. Anticancer Activity

    Studies have shown that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

    2. Antimicrobial Properties

    The compound's derivatives have shown promising antimicrobial activity against both bacterial and fungal strains. The presence of the thiophene ring is believed to enhance this activity through increased membrane permeability.

    3. Neurological Effects

    Preliminary investigations suggest that the compound may interact with GABA-A receptors, potentially acting as a positive allosteric modulator (PAM). This interaction could provide therapeutic benefits in treating anxiety and other neurological disorders.

    The biological activity of this compound is likely mediated through its binding to specific molecular targets:

    • Receptor Modulation : The compound may bind to GABA-A receptors, influencing neurotransmitter activity.
    • Enzyme Inhibition : It could inhibit enzymes involved in tumor growth or microbial metabolism.

    Case Studies

    Several studies have explored the biological potential of related compounds:

    • Anticancer Study : A derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 20 µM. The study concluded that the fluorinated compound's unique structure contributes to its potency .
    • Antimicrobial Assessment : A related thiophene-containing compound was tested against Staphylococcus aureus and showed an MIC of 15 µg/mL, indicating effective antimicrobial properties .
    • Neuropharmacological Investigation : A study on similar pyrrolo[1,2-a]pyrazine derivatives indicated enhanced binding affinity for GABA-A receptors compared to non-fluorinated analogs .

    Properties

    IUPAC Name

    N-(4-fluorophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H16FN3OS/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DECHDCSDJCOPET-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H16FN3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    341.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Reactant of Route 3
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    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Reactant of Route 4
    Reactant of Route 4
    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Reactant of Route 5
    Reactant of Route 5
    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
    Reactant of Route 6
    N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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